isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C15H18ClN3O4 and its molecular weight is 339.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives, including those structurally related to the specified compound, have demonstrated significant efficiency in corrosion inhibition for metals in acidic media. For example, studies on triazole derivatives such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have shown high inhibition efficiency on mild steel corrosion in hydrochloric and sulfuric acid solutions, achieving up to 99% efficiency in some conditions. The mechanism involves adsorption following Langmuir's adsorption isotherm, indicating a strong interaction between the inhibitor and the metal surface, which significantly reduces corrosion rates (Lagrenée et al., 2002).
Bioisosteric Applications
In medicinal chemistry, the triazole moiety, including hydroxy-1,2,3-triazoles, is investigated for its potential as a bioisostere for the carboxylic acid function. This application is significant in drug design, where modifying molecular structures can enhance drug properties without significantly altering their biological activity. The triazole ring has been explored for its versatility in mimicking the γ-aminobutyric acid (GABA) receptor's binding site interactions, contributing to the development of novel central nervous system (CNS) therapeutics (Giraudo et al., 2018).
Environmental Applications
Triazole derivatives also play a role in environmental science, particularly in the sorption and desorption of pesticides in soils. Studies have shown that these compounds, due to their structural features, can influence the mobility and bioavailability of pesticides, impacting their environmental persistence and efficacy. This research is critical in developing sustainable agricultural practices and mitigating environmental pollution (Thorstensen et al., 2001).
Material Science Applications
In the field of materials science, triazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The bifunctional nature of certain triazole compounds, containing both carboxylate and triazole groups, enables the construction of MOFs with selective sorption properties, such as high CO2 selectivity over N2 and CH4. This selectivity is essential for applications in gas separation technologies and environmental remediation (Chen et al., 2015).
Properties
IUPAC Name |
propan-2-yl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-9(2)23-15(22)14-12(8-20)19(18-17-14)7-13(21)10-3-5-11(16)6-4-10/h3-6,9,13,20-21H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXLBZWCSLWDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.